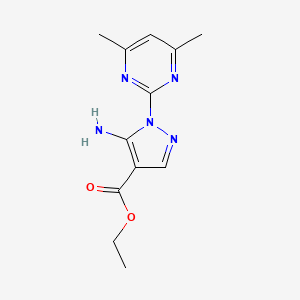

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of pyrazole chemistry research that began in the late 19th century. The compound was first documented in chemical databases with its creation date recorded as July 7, 2005, and has undergone continuous modifications in chemical databases, with the most recent update occurring on May 24, 2025. This timeline reflects the evolving understanding and characterization of complex heterocyclic systems that combine multiple pharmacologically relevant scaffolds.

The synthesis and characterization of this specific compound built upon foundational work in 5-aminopyrazole chemistry, which has been recognized as one of the most versatile methods for creating biologically active heterocyclic compounds. The historical development of synthetic approaches to 5-aminopyrazoles involved the condensation of β-ketonitriles with hydrazines, a methodology that has been extensively refined since its initial development. Research conducted by various groups demonstrated that the combination of pyrazole and pyrimidine ring systems could yield compounds with enhanced biological properties compared to their individual components.

The compound has been assigned the Chemical Abstracts Service registry number 91644-39-2, establishing its identity within the global chemical literature. This registration reflects the systematic cataloging of heterocyclic compounds that began in earnest during the mid-20th century as pharmaceutical research expanded to include more complex molecular architectures. The development of this particular compound represents the convergence of synthetic methodology advances and the recognition of pyrazole-pyrimidine hybrids as valuable research targets.

Chemical Classification and Position within Pyrazole Derivatives

This compound belongs to the broader classification of heterocyclic compounds, specifically falling within the pyrazole family of five-membered aromatic rings containing two nitrogen atoms in adjacent positions. The compound exemplifies the sophisticated molecular architecture that characterizes modern pyrazole derivatives, featuring multiple functional groups that contribute to its chemical reactivity and potential biological activity.

The pyrazole ring system in this compound exhibits the characteristic aromaticity associated with six delocalized π-electrons distributed across the planar conjugated ring structure. This aromatic character is maintained despite the presence of multiple substituents, including the amino group at position 5, the dimethylpyrimidin-2-yl group at position 1, and the carboxylate ester at position 4. The compound demonstrates the typical tautomeric behavior observed in pyrazole derivatives, where the nitrogen atoms can exist in different protonation states depending on the chemical environment.

Table 1: Structural Classification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₅O₂ |

| Molecular Weight | 261.28 g/mol |

| PubChem Compound Identifier | 692270 |

| Chemical Abstracts Service Number | 91644-39-2 |

| International Union of Pure and Applied Chemistry Name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxylate |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C)C)N |

Within the broader context of pyrazole derivatives, this compound represents a hybrid molecule that combines the pyrazole scaffold with a pyrimidine moiety, creating a bicyclic system with enhanced complexity. The presence of the 4,6-dimethylpyrimidine substituent distinguishes this compound from simpler pyrazole derivatives and places it within the specialized category of pyrazole-pyrimidine hybrids. Research has demonstrated that such hybrid molecules often exhibit enhanced biological activities compared to their individual ring system components, making them valuable targets for medicinal chemistry research.

The compound's classification extends beyond simple structural considerations to include its position within synthetic chemistry as a versatile intermediate. The presence of the amino group at position 5 and the ester functionality at position 4 provides multiple sites for further chemical modification, enabling the synthesis of more complex derivatives. This versatility has made compounds of this structural class particularly valuable in combinatorial chemistry approaches and structure-activity relationship studies.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its representation of the sophisticated molecular architectures that define modern pharmaceutical chemistry. Heterocyclic chemistry, as a branch of organic chemistry focusing on cyclic compounds containing atoms of at least two different elements, has become crucial for drug discovery and development. This compound exemplifies the complexity and functional diversity that characterizes contemporary heterocyclic research targets.

The compound's structural features make it particularly valuable for understanding the relationship between molecular architecture and biological activity. The combination of pyrazole and pyrimidine ring systems creates a molecular framework that exhibits multiple sites for intermolecular interactions, including hydrogen bonding through the amino group and π-π stacking interactions through the aromatic ring systems. Research has demonstrated that such structural complexity often correlates with enhanced selectivity and potency in biological systems, making compounds of this type important subjects for structure-activity relationship studies.

Table 2: Research Applications and Significance Indicators

| Research Area | Significance | Related Studies |

|---|---|---|

| Synthetic Methodology Development | High | Multiple synthetic routes documented for pyrazole-pyrimidine hybrids |

| Structure-Activity Relationship Studies | High | Crystallographic analysis available for related compounds |

| Medicinal Chemistry Research | Moderate | Anti-tubercular activity studies conducted on similar scaffolds |

| Combinatorial Chemistry | Moderate | Multiple derivative synthesis pathways established |

| Molecular Docking Studies | Established | Computational studies conducted on related compounds |

The compound has contributed to advances in synthetic methodology, particularly in the development of efficient routes for constructing complex heterocyclic systems. Research has shown that the synthesis of such compounds typically involves multiple steps, including condensation reactions, cyclization processes, and functional group modifications. The successful synthesis and characterization of this compound has provided valuable insights into the challenges and opportunities associated with creating hybrid heterocyclic molecules.

Crystallographic studies conducted on related compounds have provided detailed structural information that enhances understanding of molecular conformation and intermolecular interactions. These studies have revealed important details about bond lengths, angles, and hydrogen bonding patterns that influence both chemical reactivity and biological activity. The availability of such structural data makes compounds of this type valuable for computational chemistry studies and molecular modeling approaches.

The compound's position within heterocyclic chemistry research is further enhanced by its potential for serving as a scaffold for library synthesis. The presence of multiple functional groups that can be modified through standard organic chemistry reactions makes it an attractive starting point for generating diverse compound collections. This capability has made it a subject of interest for researchers developing new approaches to medicinal chemistry and drug discovery.

Properties

IUPAC Name |

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVWGJEYPJEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351140 | |

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91644-39-2 | |

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Hydrazine Preparation : 2-Hydrazino-4,6-dimethylpyrimidine is synthesized via nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate in ethanol at 60–80°C.

- Cyclocondensation : The hydrazine derivative reacts with ethyl (ethoxymethylene)cyanoacetate in methanol or ethanol under basic conditions (e.g., NaOEt or Cs₂CO₃) at 80–110°C for 4–16 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding the pyrazole core (Figure 1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–92% | |

| Solvent | Ethanol, DMF | |

| Base | Cs₂CO₃, NaOEt | |

| Reaction Time | 4–16 hours |

Workup and Purification

The crude product is isolated by acidification (pH 4–5 with acetic acid), followed by filtration or extraction with dichloromethane. Recrystallization from ethanol or ethanol/water mixtures enhances purity (95–98%).

Multi-Step Synthesis via Intermediate Pyrazole Formation

Alternative routes involve constructing the pyrazole ring first, followed by introducing the pyrimidinyl group.

Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Ethyl 5-amino-1H-pyrazole-4-carboxylate is prepared by reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This intermediate serves as a precursor for further functionalization.

Nucleophilic Substitution with 2-Chloro-4,6-Dimethylpyrimidine

The pyrazole intermediate undergoes nucleophilic aromatic substitution with 2-chloro-4,6-dimethylpyrimidine in DMF or THF at 60–80°C, facilitated by bases like K₂CO₃ or Cs₂CO₃.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Solvent | DMF, THF | |

| Reaction Time | 6–12 hours |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated significant growth inhibition in human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against a range of bacterial and fungal pathogens. It was found to possess substantial inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungi. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Research has also indicated that compounds with similar structures can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activities. The compound was subjected to various assays to determine its anticancer properties against multiple cell lines. Results showed that it significantly inhibited cell growth at micromolar concentrations, showcasing its potential as an anticancer agent .

Case Study 2: Structure–Activity Relationship Studies

In another study focusing on structure–activity relationships (SAR), modifications to the ethyl 5-amino group were made to enhance the compound's efficacy against specific cancer types. The findings indicated that certain derivatives exhibited improved potency and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, leading to disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 4-chloro-2-nitrophenyl derivative exhibits broad-spectrum biological activities (antibacterial, fungicidal), likely due to electron-withdrawing groups enhancing electrophilicity. The naphthalen-2-yl analog shows notable enzyme inhibition (PfDHOD, a malaria drug target), suggesting bulky aromatic groups enhance target binding. The target compound’s 4,6-dimethylpyrimidine group may improve metabolic stability compared to phenyl-substituted analogs due to reduced π-π stacking and altered solubility .

Synthetic Pathways :

- Most analogs are synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via nucleophilic substitution on pre-functionalized pyrazoles (e.g., intermediate 2 in ).

- The target compound’s synthesis likely follows a similar route, with pyrimidine substitution at the pyrazole N1 position using 4,6-dimethylpyrimidin-2-amine .

Crystallographic and Physicochemical Comparison

Insights:

- The 4-chloro-2-nitrophenyl derivative exhibits significant twisting between the pyrazole and aryl groups, reducing conjugation but stabilizing the crystal lattice via hydrogen bonds.

- The absence of crystallographic data for the target compound highlights a research gap; tools like SHELXL and ORTEP-3 could aid in structural elucidation.

Biological Activity

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS Number: 91644-39-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer pathways. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H15N5O2

- Molecular Weight : 261.29 g/mol

- CAS Number : 91644-39-2

This compound has been studied primarily for its role as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. FGFRs are implicated in various cancers, and their aberrant activation can lead to tumor growth and metastasis. This compound exhibits nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as specific gatekeeper mutants associated with drug resistance .

Anticancer Activity

Recent studies have demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

These results indicate potent anticancer activity, suggesting that this compound may serve as a promising candidate for further drug development targeting FGFR-related cancers .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to the pyrazole ring and the introduction of electron-donating or withdrawing groups can significantly alter its potency. For instance, compounds with electron-donating groups have shown enhanced activity compared to those with electron-withdrawing groups .

Study on FGFR Inhibition

A study published in Nature explored the efficacy of various derivatives of pyrazole compounds against FGFRs. This compound was among those tested and exhibited strong binding affinity and inhibitory effects on FGFRs. The study utilized X-ray crystallography to reveal that this compound irreversibly binds to FGFR1, confirming its potential as a therapeutic agent .

Cytotoxicity Evaluation

Another research effort evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Notably, the compound increased p53 expression levels in MCF-7 breast cancer cells, further supporting its role in promoting programmed cell death .

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared by reacting precursors like ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA), followed by functionalization at the pyrimidine ring . Key intermediates (e.g., ethyl esters) are characterized using NMR (<sup>1</sup>H/<sup>13</sup>C), IR spectroscopy, and melting point analysis to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or tautomers of this compound?

<sup>1</sup>H NMR is critical for identifying tautomeric forms: the amino group (NH2) at position 5 and the pyrimidine substituent at position 1 produce distinct splitting patterns. IR spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm<sup>-1</sup>) and amino (N-H, ~3300 cm<sup>-1</sup>) groups, while X-ray crystallography resolves ambiguities in regiochemistry .

Q. What crystallographic tools are used to validate the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-III (for visualization) are standard. SHELXL refines positional and thermal parameters, while ORTEP generates thermal ellipsoid plots to assess disorder or steric strain .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Variables include solvent polarity (acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., Pd/C for nitro group reduction). For example, acetonitrile under reflux enhances acylation efficiency in pyrazole derivatives . Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation .

Q. What computational methods validate experimental spectral data or predict bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and simulate NMR/IR spectra, which are compared to experimental data to confirm structural assignments . Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., antimicrobial enzymes) .

Q. How are contradictions in biological activity data resolved for structurally similar analogs?

For analogs with conflicting bioactivity (e.g., antimicrobial vs. inactive), structure-activity relationship (SAR) studies isolate critical substituents. For instance, the 4,6-dimethylpyrimidine group enhances steric bulk, potentially reducing membrane permeability compared to fluoro-substituted analogs . Dose-response assays and cytotoxicity controls (e.g., MTT tests) validate specificity .

Q. What strategies address discrepancies between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length variations) are resolved using high-resolution SC-XRD data (≤ 0.8 Å) and Hirshfeld surface analysis to quantify intermolecular interactions. Twinning or disorder in crystals may require data reprocessing with SHELXE .

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitor degradation products (e.g., ester hydrolysis to carboxylic acid). Lyophilization or inert-atmosphere storage mitigates hygroscopic decomposition .

Q. What analytical methods ensure purity for pharmacological studies?

Reverse-phase HPLC (C18 column, ammonium acetate buffer pH 6.5/acetonitrile gradient) quantifies impurities ≤ 0.1%. LC-MS confirms molecular ion peaks, while elemental analysis validates C/H/N ratios .

Q. How does polymorphism affect the compound’s physicochemical properties?

Differential Scanning Calorimetry (DSC) identifies polymorphs by melting endotherms. Solvent-drop grinding screens for new forms, while PXRD distinguishes crystal packing modes. Bioavailability studies correlate polymorph solubility with dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.